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Compound of Interest

Compound Name:
2-Isopropyl-1-methoxy-4-

nitrobenzene

Cat. No.: B157884 Get Quote

An Interpretive Guide to the NMR Spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene

For researchers and professionals in drug development and chemical sciences, Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure

elucidation. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 2-
Isopropyl-1-methoxy-4-nitrobenzene, comparing its spectral features to related compounds

to understand the electronic effects of its constituent functional groups.

Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts in the NMR spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene are

influenced by the interplay of its three substituents on the benzene ring: a strongly electron-

withdrawing nitro group (-NO₂) and two electron-donating groups, methoxy (-OCH₃) and

isopropyl (-CH(CH₃)₂). The predicted data is summarized in the tables below, followed by a

detailed analysis.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting
Patterns
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

H-3 ~7.5 - 7.7 d 1H

Ortho to the

strongly

deshielding nitro

group.

H-5 ~7.9 - 8.1 dd 1H

Ortho to the nitro

group and meta

to the isopropyl

group.

H-6 ~7.0 - 7.2 d 1H

Ortho to the

electron-donating

methoxy and

isopropyl groups.

-CH (isopropyl) ~3.2 - 3.5 sept 1H
Deshielded by

the aromatic ring.

-CH₃ (isopropyl) ~1.2 - 1.4 d 6H

Equivalent

methyl groups

coupled to the

isopropyl CH.

-OCH₃ (methoxy) ~3.8 - 4.0 s 3H

Typical range for

a methoxy group

on an aromatic

ring.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

C-1 (-OCH₃) ~155 - 160
Attached to the electronegative

oxygen of the methoxy group.

C-2 (-CH(CH₃)₂) ~135 - 140
Attached to the isopropyl

group.

C-3 ~115 - 120
Shielded by the ortho methoxy

group.

C-4 (-NO₂) ~145 - 150
Attached to the electron-

withdrawing nitro group.[1]

C-5 ~123 - 126
Influenced by the ortho nitro

group.[1]

C-6 ~110 - 115
Shielded by the para methoxy

group.

-CH (isopropyl) ~25 - 30 Aliphatic carbon.

-CH₃ (isopropyl) ~22 - 25 Aliphatic carbons.

-OCH₃ (methoxy) ~55 - 60
Typical for an aromatic

methoxy group.

Detailed Spectral Interpretation
The predicted spectral data can be rationalized by considering the electronic environment of

each nucleus.

¹H NMR Spectrum
Aromatic Region (7.0-8.1 ppm): The three protons on the benzene ring will appear as distinct

signals due to the different substitution pattern. The nitro group is a strong deactivating

group, withdrawing electron density and deshielding the protons, especially at the ortho and

para positions.[1][2] Conversely, the methoxy and isopropyl groups are activating, donating

electron density and shielding these positions.[2]
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The proton at C-5 is expected to be the most downfield (deshielded) as it is ortho to the

powerful electron-withdrawing nitro group.

The proton at C-3 will also be deshielded by the adjacent nitro group.

The proton at C-6 will be the most upfield (shielded) due to the electron-donating effects of

the ortho methoxy and isopropyl groups.

Isopropyl Group (1.2-1.4 and 3.2-3.5 ppm): This group will present a characteristic pattern: a

doublet for the six equivalent methyl protons and a septet for the single methine proton,

arising from the coupling between them.

Methoxy Group (3.8-4.0 ppm): The three protons of the methoxy group are equivalent and do

not couple with other protons, resulting in a singlet.

¹³C NMR Spectrum
Due to the lack of symmetry, all ten carbon atoms in 2-Isopropyl-1-methoxy-4-nitrobenzene
are chemically non-equivalent and should produce ten distinct signals in the ¹³C NMR

spectrum.

Aromatic Carbons (110-160 ppm): The chemical shifts are heavily influenced by the attached

substituents.

The carbon attached to the methoxy group (C-1) and the nitro group (C-4) will be

significantly downfield.[3][4]

The carbons ortho and para to the electron-donating methoxy group (C-2, C-6) will be

shielded (shifted upfield) compared to unsubstituted benzene.

The carbons ortho and para to the electron-withdrawing nitro group (C-3, C-5) will be

deshielded (shifted downfield).[1]

Aliphatic Carbons (22-60 ppm): The isopropyl and methoxy carbons will appear in the upfield

region of the spectrum, consistent with sp³ hybridized carbons.[5]

Comparison with Related Compounds
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To illustrate the substituent effects, the table below compares the aromatic proton chemical

shifts of nitrobenzene and anisole (methoxybenzene) with the predicted values for the target

molecule.

Table 3: Comparison of Aromatic ¹H NMR Chemical
Shifts (ppm)

Compound Ortho Protons Meta Protons Para Protons

Nitrobenzene 8.25[1][6] 7.56[1] 7.71[1]

Anisole

(Methoxybenzene)
~6.9 ~7.3 ~6.9

2-Isopropyl-1-

methoxy-4-

nitrobenzene

H-3: ~7.6, H-5: ~8.0 H-6: ~7.1 -

This comparison highlights how the combined electronic effects in 2-Isopropyl-1-methoxy-4-
nitrobenzene lead to a unique set of chemical shifts for its aromatic protons.

Experimental Protocols
NMR Sample Preparation and Data Acquisition

Sample Preparation: Dissolve approximately 10-20 mg of 2-Isopropyl-1-methoxy-4-
nitrobenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural

abundance of ¹³C, more scans are required (e.g., 1024 or more). Proton decoupling is used

to simplify the spectrum to singlets for each unique carbon.

Visualizing Molecular Structure and Connectivity
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The following diagrams, generated using Graphviz, illustrate the molecular structure and the

expected correlations in a 2D COSY NMR experiment.

Caption: Molecular structure of 2-Isopropyl-1-methoxy-4-nitrobenzene.

Caption: Predicted ¹H-¹H COSY correlations for 2-Isopropyl-1-methoxy-4-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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